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molecular formula C12H17IN2 B8492466 1-(4-Iodo-2-methylphenyl)-4-methylpiperazine

1-(4-Iodo-2-methylphenyl)-4-methylpiperazine

Cat. No. B8492466
M. Wt: 316.18 g/mol
InChI Key: HEFNBSPKSURLMR-UHFFFAOYSA-N
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Patent
US08785639B2

Procedure details

To a mixture of bis(pyridine)iodonium tetrafluoroborate (2.15 g, 5.78 mmol) and DCM (50 mL) at rt was added 1-methyl-4-o-tolylpiperazine (1.00 g, 5.26 mmol). A solution of trifluoromethanesulfonic acid (1 mL, 11 mmol) in DCM (25 mL) was added over about 3 min at rt. The mixture was then treated with saturated aqueous Na2S2O3 (30 mL), extracted with DCM (2×50 mL), washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/petroleum ether: 20%-100%) to give 1-(4-iodo-2-methylphenyl)-4-methylpiperazine, (0.40 g, 24%).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.C1C=CN=CC=1.C1C=CN=CC=1.[IH2+:18].[CH3:19][N:20]1[CH2:25][CH2:24][N:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH3:32])[CH2:22][CH2:21]1.FC(F)(F)S(O)(=O)=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[I:18][C:29]1[CH:30]=[CH:31][C:26]([N:23]2[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]2)=[C:27]([CH3:32])[CH:28]=1 |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=CC=C1)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Na2S2O3
Quantity
30 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/petroleum ether: 20%-100%)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C=C1)N1CCN(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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